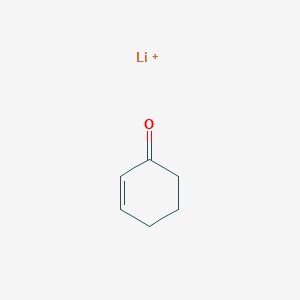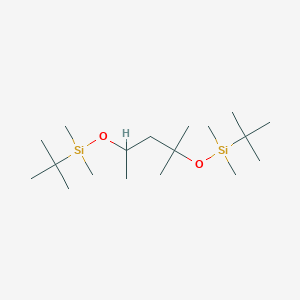
4,8-Dioxa-3,9-disilaundecane, 2,2,3,3,5,5,7,9,9,10,10-undecamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Dioxa-3,9-disilaundecane, 2,2,3,3,5,5,7,9,9,10,10-undecamethyl- is a silicon-containing organic compound with the molecular formula C15H36O2Si2. It is characterized by the presence of silicon and oxygen atoms within its molecular structure, which imparts unique chemical properties. This compound is often used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dioxa-3,9-disilaundecane, 2,2,3,3,5,5,7,9,9,10,10-undecamethyl- typically involves the reaction of organosilicon compounds with diols or other oxygen-containing compounds. One common method includes the reaction of trimethylsilyl chloride with diethylene glycol under anhydrous conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the silicon-oxygen bonds.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4,8-Dioxa-3,9-disilaundecane, 2,2,3,3,5,5,7,9,9,10,10-undecamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silicon-containing molecules.
Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Simpler silicon-containing molecules.
Substitution: Halogenated silicon compounds.
Wissenschaftliche Forschungsanwendungen
4,8-Dioxa-3,9-disilaundecane, 2,2,3,3,5,5,7,9,9,10,10-undecamethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of silicon-based pharmaceuticals.
Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of 4,8-Dioxa-3,9-disilaundecane, 2,2,3,3,5,5,7,9,9,10,10-undecamethyl- involves its interaction with various molecular targets and pathways. The silicon-oxygen bonds in the compound can form stable interactions with biological molecules, making it useful in drug delivery and other biomedical applications. The compound’s reactivity also allows it to participate in various chemical reactions, facilitating its use in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane
- Diethylene glycol, bistrimethylsilyl ether
- Trimethyl-[2-(2-trimethylsilyloxyethoxy)ethoxy]silane
Uniqueness
4,8-Dioxa-3,9-disilaundecane, 2,2,3,3,5,5,7,9,9,10,10-undecamethyl- is unique due to its specific molecular structure, which imparts distinct chemical properties. Its stability and reactivity make it suitable for a wide range of applications, from organic synthesis to industrial production. The presence of multiple silicon and oxygen atoms within the molecule allows for versatile chemical modifications, enhancing its utility in various fields.
Eigenschaften
CAS-Nummer |
193811-84-6 |
|---|---|
Molekularformel |
C18H42O2Si2 |
Molekulargewicht |
346.7 g/mol |
IUPAC-Name |
tert-butyl-[4-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-2-yl]oxy-dimethylsilane |
InChI |
InChI=1S/C18H42O2Si2/c1-15(19-21(10,11)16(2,3)4)14-18(8,9)20-22(12,13)17(5,6)7/h15H,14H2,1-13H3 |
InChI-Schlüssel |
NMESPDRHQWNGQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)(C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


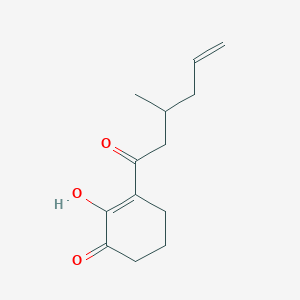


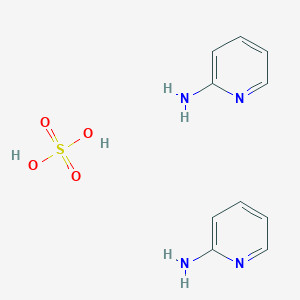
![1,3-Propanediol, 2-ethyl-2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B15163801.png)
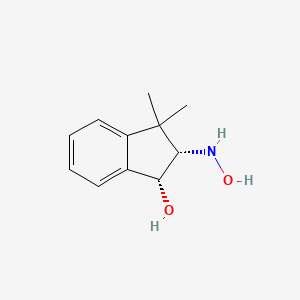
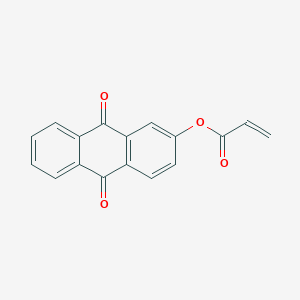
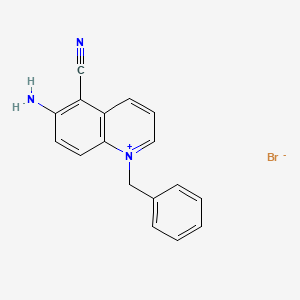
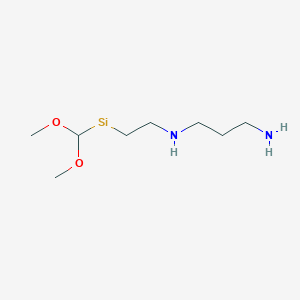
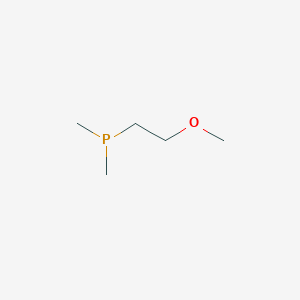
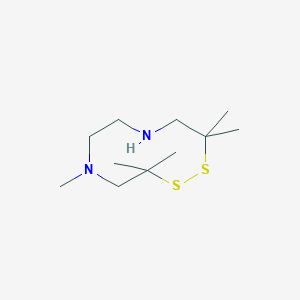

![Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]-](/img/structure/B15163848.png)
